2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide
CAS No.: 953206-70-7
Cat. No.: VC11876833
Molecular Formula: C15H23N3O3S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953206-70-7 |
|---|---|
| Molecular Formula | C15H23N3O3S |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-propan-2-yloxypropyl)acetamide |
| Standard InChI | InChI=1S/C15H23N3O3S/c1-10(2)21-6-4-5-16-13(19)7-12-9-22-15-17-8-11(3)14(20)18(12)15/h8,10,12H,4-7,9H2,1-3H3,(H,16,19) |
| Standard InChI Key | VAPVFDIFAXHSCA-UHFFFAOYSA-N |
| SMILES | CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCCOC(C)C |
| Canonical SMILES | CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCCOC(C)C |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The IUPAC name systematically describes the compound as 2-(6-methyl-5-oxo-2,3-dihydro- thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-propan-2-yloxypropyl)acetamide, reflecting its fused thiazolo-pyrimidine core and substituted acetamide side chain.
Molecular Architecture
The molecule consists of:
-
A thiazolo[3,2-a]pyrimidine bicyclic system with a methyl group at position 6 and a ketone at position 5.
-
An acetamide group linked to the thiazole ring via a methylene bridge.
-
A 3-(isopropoxy)propyl side chain attached to the acetamide nitrogen.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 953206-70-7 | |
| Molecular Formula | C₁₅H₂₃N₃O₃S | |
| Molecular Weight | 325.4 g/mol | |
| SMILES Notation | CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCCOC(C)C |
Synthesis and Characterization
Synthetic Pathways
While explicit details for this compound remain proprietary, analogous thiazolo-pyrimidine derivatives are typically synthesized via intramolecular cyclization of thiourea intermediates or condensation reactions involving thioamides and α-haloketones . Polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) often catalyze ring closure under reflux conditions.
Analytical Characterization
-
Mass Spectrometry: High-resolution ESI-MS would likely show a molecular ion peak at m/z 325.4 ([M+H]⁺), consistent with the molecular formula C₁₅H₂₃N₃O₃S.
-
NMR Spectroscopy:
Physicochemical Properties
Lipophilicity and Solubility
Using computational models:
-
LogP (Octanol-Water): Predicted ≈1.8–2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Aqueous Solubility: Estimated 0.1–1 mg/mL in pH 7.4 buffer due to hydrogen-bonding capacity from the amide and ketone groups .
Table 2: Computed Physicochemical Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| Hydrogen Bond Donors | 1 (amide NH) | PubChem Descriptors |
| Hydrogen Bond Acceptors | 5 (O, N atoms) | PubChem Descriptors |
| Rotatable Bonds | 7 | Veber’s Rule |
| Polar Surface Area | 95 Ų | SwissADME Prediction |
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume